molecular formula C16H21N5O B2360643 1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine CAS No. 1351779-88-8

1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine

Cat. No.: B2360643
CAS No.: 1351779-88-8
M. Wt: 299.378
InChI Key: OVKXENJXBISZJB-UHFFFAOYSA-N
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Description

The compound “1-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-amine” is an organic molecule with the molecular formula C16H21N5O. It has a molecular weight of 299.37 .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it’s known that 1,2,3-triazoles can be synthesized from aliphatic alkynes and aromatic bromides in the presence of catalytic amounts of cellulose CuI nanoparticles . Also, amines can be synthesized from primary amines with diols catalyzed by a Cp*Ir complex .


Molecular Structure Analysis

The compound contains a 1,2,3-triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidin-4-amine group .


Chemical Reactions Analysis

Amines, like the piperidin-4-amine group in this compound, can undergo a variety of reactions. They can act as nucleophiles, forming new bonds with carbonyl carbons . The nitrogen in the 1,2,3-triazole ring can also act as a nucleophile .


Physical and Chemical Properties Analysis

The compound is likely to be a solid at room temperature . Its solubility and other physical properties are not specified in the available literature.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Some studies have focused on synthesizing derivatives of 1,2,4-triazole and evaluating their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found that some of these compounds possess good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Characterization

  • Various research efforts have been made in synthesizing 1,2,3-triazole derivatives and characterizing their chemical structures. For example, Pokhodylo (2018) presented methods for constructing 1H-1,2,3-triazole-4-carboxylic acid derivatives, highlighting the possibilities for synthesizing structurally diverse compound libraries (Pokhodylo, 2018).

Molecular Structure and Theoretical Analysis

  • Some research has focused on the molecular structure and theoretical analysis of triazole derivatives. Shawish et al. (2021) synthesized new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties and conducted molecular structure investigations using X-ray crystallography combined with Hirshfeld and DFT calculations (Shawish et al., 2021).

Synthesis and Biological Activity Evaluation

  • The synthesis of novel 1,2,4-triazole derivatives and evaluation of their biological activity is a common theme. Sangshetti and Shinde (2011) synthesized a series of 1,2,4-oxadiazoles bearing 1,2,3-triazole and piperidine rings, evaluating their antifungal activities. Some compounds showed promising activity against various fungi (Sangshetti & Shinde, 2011).

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(4-ethylphenyl)triazol-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-2-12-3-5-14(6-4-12)21-11-15(18-19-21)16(22)20-9-7-13(17)8-10-20/h3-6,11,13H,2,7-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKXENJXBISZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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